叔丁基(5-溴-2-氯吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical entity that is not directly described in the provided papers. However, similar tert-butyl carbamate derivatives are mentioned, which are important intermediates in pharmaceutical and organic synthesis due to their protective group properties and reactivity 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbonyl groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation . These methods highlight the versatility of tert-butyl carbamate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butylcarbonyl groups attached to various molecular frameworks. For instance, the crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring . Similarly, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate confirms the presence of indoline, boronate, and tert-butylcarbonyl groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions due to their functional groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the presence of tert-butyl carbamate allows for further functionalization, as seen in the synthesis of Schiff base compounds from tert-butyl carbamate precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystallographic and DFT studies provide insights into the bond lengths, angles, and intramolecular interactions, which are crucial for understanding the reactivity and stability of these compounds 10. For instance, the molecular electrostatic potential and frontier molecular orbital analyses reveal the physicochemical properties of these compounds, which are important for their application in synthesis and pharmaceutical development .

科学研究应用

晶体结构分析

- 同构晶体结构:叔丁基氨基甲酸酯衍生物,包括叔丁基(5-氯戊二炔-1-基)氨基甲酸酯,已因其晶体结构而被研究,其中涉及羰基上的氢键和卤键 (Baillargeon 等人,2017)。

化学合成

- 复杂分子的合成:它用于一锅串联钯催化胺化和分子内酰胺化,允许制备复杂分子,例如 3-芳基化 1,3-二氢-2H-咪唑并 [4,5-b] 吡啶-2-酮 (Scott,2006)。

- 在有机合成中的制备:该化合物还用于制备其他重要的有机化合物,例如六氢吲哚酮 (Padwa、Brodney 和 Lynch,2003)。

光氧化还原催化

- 级联反应:叔丁基氨基甲酸酯衍生物参与光氧化还原催化的胺化反应,这为在温和条件下组装一系列复杂分子建立了新的途径 (Wang 等人,2022)。

分子相互作用研究

- 强弱氢键的相互作用:在氨基甲酸酯衍生物中,对分子结构和相互作用(包括氢键)的研究是一个关键的研究领域 (Das 等人,2016)。

先进合成技术

- 天然产物中间体的合成:该化合物用于合成具有细胞毒活性(如茉莉花 B)的天然产物中间体 (Tang 等人,2014)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it’s advised to call a poison center or doctor if you feel unwell .

属性

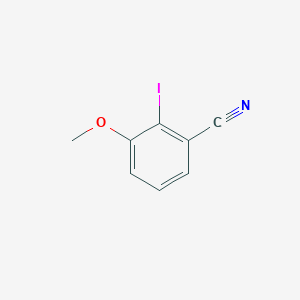

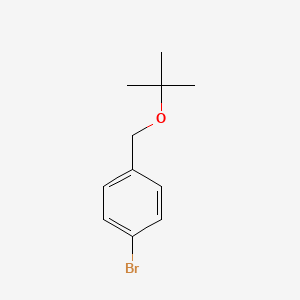

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZDMLRCAXMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446597 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

CAS RN |

193888-15-2 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

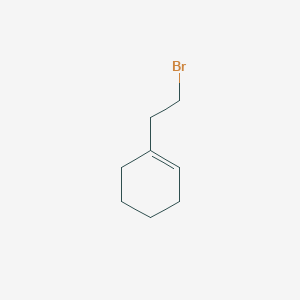

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)